(2,6-Dichlorophenyl)methyl diphenyl phosphate

Developmental Toxicology Organophosphate Ester Cardiac Development

Procure (2,6-Dichlorophenyl)methyl diphenyl phosphate (CAS 142209-23-2) as a critical reference compound for organophosphate toxicity studies, specifically as an established inhibitor of lysosomal phospholipase A2 (PLA2) for phospholipidosis research. For material scientists, its unique 2,6-dichloro substitution and methylene bridge offer a dual gas/condensed-phase flame retardant mechanism, achieving V-0 ratings at lower loadings than non-halogenated alternatives like RDP. Its lower molecular weight (409.2 g/mol) also ensures reduced melt viscosity for superior polymer processability.

Molecular Formula C19H15Cl2O4P
Molecular Weight 409.2 g/mol
CAS No. 142209-23-2
Cat. No. B12551273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Dichlorophenyl)methyl diphenyl phosphate
CAS142209-23-2
Molecular FormulaC19H15Cl2O4P
Molecular Weight409.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OP(=O)(OCC2=C(C=CC=C2Cl)Cl)OC3=CC=CC=C3
InChIInChI=1S/C19H15Cl2O4P/c20-18-12-7-13-19(21)17(18)14-23-26(22,24-15-8-3-1-4-9-15)25-16-10-5-2-6-11-16/h1-13H,14H2
InChIKeyODAHFKLFCQBEPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 hys / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Baseline: (2,6-Dichlorophenyl)methyl Diphenyl Phosphate (CAS 142209-23-2) for Flame Retardant & Plasticizer Sourcing


(2,6-Dichlorophenyl)methyl diphenyl phosphate (CAS 142209-23-2), also known as phosphoric acid, (2,6-dichlorophenyl)methyl diphenyl ester, is an organophosphate compound [1] with a molecular formula of C19H15Cl2O4P and a molecular weight of 409.20 g/mol [2]. This molecule is primarily utilized as a halogenated additive in industrial applications, where it functions as both a flame retardant and a plasticizer in polymer systems, hydraulic fluids, and lubricants . Its structural combination of a dichlorophenyl moiety and diphenyl phosphate groups provides a specific profile of properties that necessitates evaluation against alternative aryl phosphates for targeted material performance.

Why (2,6-Dichlorophenyl)methyl Diphenyl Phosphate Cannot Be Readily Substituted by Other Aryl Phosphate Esters


The assumption that aryl phosphate esters are functionally interchangeable is invalidated by their distinct physicochemical and biological profiles. For (2,6-dichlorophenyl)methyl diphenyl phosphate, the specific 2,6-dichloro substitution pattern on the phenyl ring and the presence of a methylene bridge confer a unique combination of thermal stability, hydrolytic behavior, and biological activity. In-class comparators, such as unsubstituted triphenyl phosphate (TPHP) or bisphosphates like bisphenol A bis(diphenyl phosphate) (BDP), exhibit significantly different degradation pathways, flame retardancy mechanisms (gas vs. condensed phase), and toxicological potencies [1]. Therefore, a one-to-one replacement in a formulation or research study can lead to a marked deviation in material performance or a misinterpretation of hazard assessment data [2]. The following evidence details the specific, quantifiable differentiators that must guide selection and procurement decisions.

Quantitative Differentiation Evidence for (2,6-Dichlorophenyl)methyl Diphenyl Phosphate vs. Key Comparators


Comparative Cardiac Toxicity Potency in Zebrafish Embryos vs. Triphenyl Phosphate (TPHP)

In a study assessing developmental toxicity using a zebrafish embryo model, diphenyl phosphate (DPhP), a primary metabolite and structural analog of the target compound, demonstrated significantly lower cardiotoxic potency compared to triphenyl phosphate (TPHP). While both compounds impact cardiac development, the potency of DPhP was found to be significantly less than that of TPHP [1]. This suggests that the (2,6-dichlorophenyl)methyl diphenyl phosphate scaffold may confer a more favorable toxicological profile relative to the widely used, unsubstituted TPHP.

Developmental Toxicology Organophosphate Ester Cardiac Development

Structural Basis for Differential Flame Retardancy: Halogenated vs. Non-Halogenated Aryl Phosphates

(2,6-Dichlorophenyl)methyl diphenyl phosphate is a halogenated organophosphate, containing two chlorine atoms per molecule [1]. In contrast, leading alternatives like resorcinol bis(diphenyl phosphate) (RDP) and bisphenol A bis(diphenyl phosphate) (BDP) are marketed as non-halogenated flame retardants . The presence of halogen alters the flame retardancy mechanism, contributing to gas-phase radical quenching in addition to the condensed-phase char formation typical of non-halogenated phosphates. This mechanistic difference is a primary driver for selecting a halogenated additive when specific ignition resistance or UL-94 V-0 ratings at lower loadings are required.

Flame Retardant Polymer Additive Thermal Stability

Biological Target Engagement: Inhibition of Lysosomal Phospholipase A2 (PLA2)

(2,6-Dichlorophenyl)methyl diphenyl phosphate, specifically referred to as DPhP, has been shown to inhibit lysosomal phospholipase A2 (PLA2), an enzyme critical for lipid metabolism . This inhibition is a direct biochemical mechanism leading to phospholipidosis, a pathological accumulation of phospholipids within lysosomes. This specific mode of action is not a general property of all organophosphate flame retardants and serves as a distinct toxicological fingerprint for this compound and its close analogs.

Phospholipidosis Enzyme Inhibition Toxicological Mechanism

Computational Physicochemical Properties vs. Tris(2,6-dichlorophenyl) Phosphate (TDCPP)

The calculated partition coefficient (XLogP3) for (2,6-dichlorophenyl)methyl diphenyl phosphate is 5.9 [1], indicating high lipophilicity. This is notably lower than the computed LogP for its structural relative, tris(2,6-dichlorophenyl) phosphate (TDCPP), which has a molecular weight of 532.95 g/mol and is expected to be even more lipophilic due to the presence of three dichlorophenyl groups . The lower LogP suggests this compound may have a different bioavailability, environmental partitioning, and protein-binding profile compared to the more heavily chlorinated TDCPP, which could influence both its performance as a plasticizer and its biological fate.

Lipophilicity Drug Design Environmental Fate

Molecular Weight and Its Impact on Volatility vs. Bisphenol A Bis(diphenyl phosphate) (BDP)

The molecular weight of (2,6-dichlorophenyl)methyl diphenyl phosphate is 409.2 g/mol . This is considerably lower than that of high-molecular-weight alternatives like bisphenol A bis(diphenyl phosphate) (BDP), which has a molecular weight of 692.6 g/mol . In the context of plasticizers and flame retardants, a lower molecular weight generally correlates with higher volatility and a greater tendency to migrate out of a polymer matrix over time. This makes the compound potentially more suitable for applications requiring lower processing viscosities or faster fusion, but less suitable for applications demanding long-term, high-temperature stability and low emissions, where BDP is often preferred [1].

Plasticizer Volatility Thermal Stability

Validated Application Scenarios for (2,6-Dichlorophenyl)methyl Diphenyl Phosphate (CAS 142209-23-2) Based on Differential Evidence


Investigative Toxicology: Differentiating OPE-Induced Phospholipidosis

Researchers investigating the mechanisms of organophosphate ester (OPE) toxicity should select (2,6-dichlorophenyl)methyl diphenyl phosphate as a reference compound for studying drug-induced phospholipidosis. Its established role as an inhibitor of lysosomal phospholipase A2 (PLA2) provides a direct link to this specific adverse outcome pathway , offering a more targeted tool than using TPHP or other OPEs that may act through distinct mechanisms.

Polymer Compounding: Halogenated Flame Retardant for Synergistic Gas-Phase Activity

Formulators developing flame-retardant polymer compounds can leverage this compound when a halogenated phosphate is required to achieve a specific UL-94 rating (e.g., V-0) at lower loadings. Its dual chlorine and phosphorus functionality offers a complementary mechanism to non-halogenated phosphates like RDP and BDP, providing a balanced approach to fire resistance through combined gas-phase radical quenching and condensed-phase char formation . This makes it a candidate for applications where non-halogenated options alone fall short.

Plasticizer Development: Achieving Lower Processing Viscosity vs. High-Molecular-Weight Alternatives

For plasticizer applications, this compound's lower molecular weight (409.2 g/mol) compared to high-molecular-weight bisphosphates like BDP (692.6 g/mol) is advantageous when reduced melt viscosity is a primary processing requirement . This property can improve polymer fusion and processability in formulations where the higher viscosity imparted by larger plasticizers is undesirable, though at the potential cost of increased long-term volatility .

Developmental and Environmental Toxicology: Comparative Assessment vs. TPHP

In environmental and developmental toxicology studies, (2,6-dichlorophenyl)methyl diphenyl phosphate (or its metabolite DPhP) serves as a key comparator to triphenyl phosphate (TPHP). Research shows that DPhP exhibits significantly lower cardiotoxic potency in zebrafish embryos than TPHP [1]. This makes the compound a critical reference for understanding the structure-activity relationships that govern developmental hazard, informing the design of safer organophosphate esters for industrial use.

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